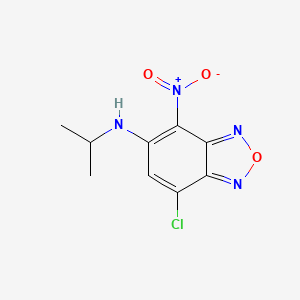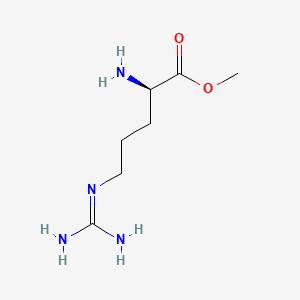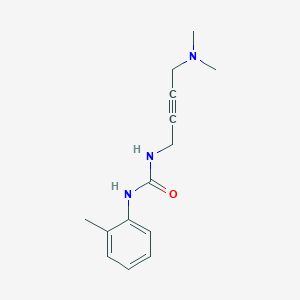
5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, can be achieved through various methods. These methods often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a pyrrolidine ring via an oxygen atom. The pyrimidine ring is substituted with a chlorine atom, while the pyrrolidine ring is substituted with a sulfonyl group attached to a pyridine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 340.78 and a molecular formula of C13H13ClN4O3S.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Pyrimidine Derivatives : A study by Hurst, Atcha, and Marshall (1991) explores the synthesis of thiazolo- and oxazolo[5,4-d]pyrimidines, highlighting methods for creating structurally diverse pyrimidines, which are crucial for various scientific applications, such as pharmaceuticals and materials science (Hurst, Atcha, & Marshall, 1991).
Pyrrolo[3,2-d]pyrimidine Synthesis : Majumdar, Das, and Jana (1998) have synthesized pyrrolo[3,2-d]pyrimidine derivatives, indicating the versatility of pyrimidine as a core structure for generating compounds with potential bioactivity (Majumdar, Das, & Jana, 1998).
Chlorination and Derivative Formation : Gudz et al. (2013) explored the chlorination of specific pyrimidine derivatives, contributing to the methodology of functionalizing pyrimidine rings for further chemical exploration (Gudz et al., 2013).
Potential Applications
Electron Transfer and Optical Applications : A green chromophore resembling the photophysical and redox properties of chlorophyll a, synthesized using pyrimidine derivatives, shows promise for biomimetic electron donor−acceptor systems, highlighting the potential of pyrimidine structures in renewable energy and optoelectronic applications (Lukas et al., 2002).
NLO Properties : Hussain et al. (2020) focused on the nonlinear optical properties of thiopyrimidine derivatives, emphasizing the significant role of pyrimidine-based compounds in the development of materials with enhanced optical properties for technological applications (Hussain et al., 2020).
Direcciones Futuras
The future directions for research on 5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. This could include the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
5-chloro-2-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c14-10-6-16-13(17-7-10)21-11-3-5-18(9-11)22(19,20)12-2-1-4-15-8-12/h1-2,4,6-8,11H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRDQFDQBBYILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B2443197.png)


![4-[3-(2-Bromo-4-fluorophenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2443204.png)


![5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid](/img/structure/B2443208.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2443209.png)
![(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane 2HBr](/img/structure/B2443214.png)


![methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
